molecular formula C19H20N6OS B12148437 N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148437
M. Wt: 380.5 g/mol
InChI Key: VQEQSBCULJOTMP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyrazin-2-yl group at position 3.
  • A sulfanylacetamide side chain linked to the triazole ring.
  • An N-(3,5-dimethylphenyl) group, providing steric and electronic modulation .

Its synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides followed by alkylation or condensation .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N6OS/c1-4-7-25-18(16-11-20-5-6-21-16)23-24-19(25)27-12-17(26)22-15-9-13(2)8-14(3)10-15/h4-6,8-11H,1,7,12H2,2-3H3,(H,22,26)

InChI Key

VQEQSBCULJOTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C

Origin of Product

United States

Biological Activity

N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring , which is known for its ability to interact with various biological targets.
  • A sulfanyl group , contributing to the compound's reactivity and potential biological activity.

Molecular Formula : C15H18N4OS
Molecular Weight : 302.39 g/mol
IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Amidation reaction to form the final acetamide structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi.

Compound MIC (µg/mL) Activity
N-(3,5-dimethylphenyl) derivative25Moderate against S. aureus
Triazole analogs50Effective against E. coli
Sulfanyl derivatives10Strong activity against MRSA

Anti-tubercular Activity

A study highlighted the anti-tubercular potential of similar triazole compounds. The Minimum Inhibitory Concentration (MIC) values were assessed against Mycobacterium tuberculosis, revealing promising results.

Compound MIC (mg/mL) Reference Drug Activity Level
N-(3,5-dimethylphenyl) derivative0.625RifampicinHigh
Other triazole derivatives1.25IsoniazidModerate

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The triazole moiety can chelate metal ions in enzyme active sites, inhibiting their function.
  • Disruption of Membrane Integrity : The sulfanyl group may interact with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anti-tubercular activity. The study found that modifications in the side chains significantly affected potency and selectivity against M. tuberculosis .
  • Antimicrobial Evaluation : A comparative study on various sulfanyl compounds showed that those with a triazole ring exhibited enhanced antimicrobial effects compared to their non-triazole counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds include differences in:

Triazole substituents (allyl, ethyl, methyl, or aryl groups).

Heteroaromatic rings (pyrazine, pyridine, or furan).

Phenyl group modifications (methoxy, chloro, trifluoromethyl, or dimethyl groups).

Compound Name Triazole Substituents Heteroaromatic Ring Phenyl Group Modifications Biological Activity (Reported)
Target Compound 4-allyl, 5-pyrazin-2-yl Pyrazine 3,5-dimethylphenyl Inferred antiproliferative/anti-inflammatory
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyrazin-2-yl Pyrazine 3,5-dimethylphenyl Not explicitly reported (structural analog)
N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-pyridin-2-yl Pyridine 3,5-dimethylphenyl Potential antimicrobial activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-pyridin-3-yl Pyridine 4-chloro-2-methoxy-5-methylphenyl Enhanced solubility and target affinity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-furan-2-yl Furan Varied (e.g., aryl, hydroxy) Anti-exudative activity (10 mg/kg dose)

Impact of Functional Groups on Bioactivity

  • Pyrazine vs.
  • Allyl vs. Ethyl Substituents : The allyl group’s unsaturation may increase reactivity or conformational flexibility, influencing pharmacokinetics .
  • 3,5-Dimethylphenyl Group : Electron-donating methyl groups improve lipophilicity, aiding membrane permeability .

Key Research Findings on Analogues

  • Antiproliferative Activity : Hydroxyacetamide derivatives with triazole cores show IC50 values in the µM range against cancer cell lines .
  • Anti-exudative Effects: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced inflammation in rat models at 10 mg/kg, comparable to diclofenac .
  • Antimicrobial Potential: Pyridine-containing analogs demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus .

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